molecular formula C9H16Cl2N2 B13048374 (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13048374
M. Wt: 223.14 g/mol
InChI Key: HQFATKYNPDLVRG-KLQYNRQASA-N
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Description

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound presented as a stable salt to facilitate handling and storage in the research laboratory. The core structure of this molecule, the (1S)-1-(4-Methylphenyl)ethane-1,2-diamine scaffold, features a stereospecific center and multiple functional amine groups, making it a valuable building block in organic synthesis . Chiral diamines of this type are frequently employed as key precursors in the development of asymmetric catalysts and as central scaffolds in medicinal chemistry for the construction of complex molecules such as ligands and pharmaceuticals . The presence of the electron-donating methyl group on the phenyl ring can influence the electronic properties and reactivity of the system. This compound is strictly for research and development purposes.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

(1S)-1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1

InChI Key

HQFATKYNPDLVRG-KLQYNRQASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl typically follows a two-stage approach:

  • Stage 1: Formation of the chiral diamine intermediate
  • Stage 2: Conversion to the dihydrochloride salt

The key synthetic steps involve condensation and reductive amination reactions, starting from readily available precursors such as 4-methylbenzaldehyde and ethylenediamine or their derivatives.

Detailed Synthetic Route

Step Reaction Type Description Key Reagents/Conditions
1 Condensation (Imine formation) 4-Methylbenzaldehyde reacts with ethylenediamine to form an imine intermediate. 4-Methylbenzaldehyde, ethylenediamine, solvent (e.g., ethanol), mild heating
2 Stereoselective Reduction The imine intermediate undergoes stereoselective reduction to yield the chiral diamine. Reducing agents such as sodium borohydride (NaBH4), catalytic hydrogenation (e.g., Pd/C with H2), or chiral catalysts to ensure (1S)-configuration
3 Salt Formation The free base diamine is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility. HCl in anhydrous or aqueous medium

This synthetic pathway leverages the stereoselectivity of the reduction step to obtain the desired (1S) enantiomer. The choice of reducing agent and conditions is critical to control stereochemistry and yield.

Alternative Methods

  • Reductive Amination : Direct reductive amination of 4-methylacetophenone with ammonia or primary amines under catalytic hydrogenation conditions can also be employed to introduce the diamine functionality with stereocontrol.
  • Chiral Resolution : In some cases, racemic mixtures of 1-(4-methylphenyl)ethane-1,2-diamine are synthesized first, followed by chiral resolution techniques such as crystallization with chiral acids or chromatographic separation to isolate the (1S) enantiomer before salt formation.

Research Findings on Preparation

  • Studies indicate that the imine intermediate formation is generally high-yielding and proceeds under mild conditions.
  • The reduction step’s stereoselectivity is enhanced by using chiral catalysts or by controlling reaction temperature and solvent polarity.
  • The hydrochloride salt formation is straightforward, typically involving addition of stoichiometric HCl to the diamine solution, followed by crystallization.
  • Purity and enantiomeric excess (ee) are commonly assessed by chiral HPLC or NMR techniques to confirm the (1S) configuration and salt formation efficacy.

Comparative Data Table on Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 4-Methylbenzaldehyde, ethylenediamine Commercially available, inexpensive
Imine Formation Temperature Room temperature to 50°C Mild heating facilitates condensation
Reducing Agent NaBH4, Pd/C + H2, or chiral catalysts Choice affects stereoselectivity and yield
Solvent Ethanol, methanol, or other polar solvents Solvent polarity influences reaction rate
HCl Addition Aqueous or anhydrous HCl Stoichiometric amounts to form dihydrochloride salt
Purification Crystallization, recrystallization Ensures high purity and salt crystallinity

Notes on Scale-Up and Industrial Preparation

  • The synthetic route is amenable to scale-up due to the availability of starting materials and straightforward reaction steps.
  • Control of stereochemistry during reduction is critical at scale to maintain product quality.
  • Formation of the dihydrochloride salt improves handling and storage, reducing hygroscopicity and enhancing stability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with metal catalysts.

    Substitution: Various nucleophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives, such as nitro compounds or quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with different functional groups.

Scientific Research Applications

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence various cellular pathways, such as signal transduction and gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl with five analogs, highlighting substituent effects, molecular properties, and hazards:

Compound CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Hazards (GHS)
This compound (Target) Not Provided C₉H₁₄N₂·2HCl 4-Methylphenyl ~219.12 Data Not Available
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 1212948-04-3 C₁₀H₁₆N₂ 2,4-Dimethylphenyl 164.25 Not Classified
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 1212928-57-8 C₈H₁₁FN₂ 4-Fluorophenyl 154.19 H302, H314, H335 (Danger)
(1S)-1-(4-Ethylphenyl)ethane-1,2-diamine 1213854-80-8 C₁₀H₁₆N₂ 4-Ethylphenyl 164.25 Data Not Available
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 1213192-84-7 C₉H₁₀ClF₃N₂ 5-Chloro-3-(trifluoromethyl)phenyl 238.64 Data Not Available
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride Not Provided C₁₆H₂₀N₂O₂·2HCl Bis(4-methoxyphenyl) 345.26 Not Classified (Solid Morphology)

Key Observations:

  • Substituent Effects : The 4-methyl group enhances hydrophobicity compared to the 4-fluoro analog , while bulkier groups (e.g., trifluoromethyl in ) increase steric hindrance and molecular weight.
  • Hazards : The 4-fluorophenyl derivative exhibits significant toxicity (oral, dermal, respiratory hazards) , contrasting with the unclassified status of the bis(4-methoxyphenyl) analog .
  • Chirality : All listed compounds are chiral, with stereochemistry influencing biological activity and catalytic applications .

Research Findings on Structural and Functional Relationships

Substituent-Driven Property Modulation

  • Methoxy groups () increase electron density, altering solubility and reactivity.
  • Hydrophobicity : Methyl and ethyl groups () improve lipid solubility, critical for membrane permeability in drug candidates.
  • Steric Effects : Bulky substituents like trifluoromethyl () may hinder enzymatic metabolism, prolonging pharmacological activity.

Predictive Modeling and QSPR Insights

highlights that quantitative structure-property relationship (QSPR) models achieve high accuracy (R² ≈ 1) when applied to structurally similar compounds, such as this diamine series . For example, the 4-methylphenyl variant’s solubility and partition coefficient (logP) can be predicted using data from its ethyl or fluorophenyl analogs. However, models lose precision when applied to diverse chemical families, underscoring the need for substituent-specific datasets.

Biological Activity

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl, also known as a specific chiral diamine compound, is characterized by its unique structure featuring a 4-methylphenyl group attached to a central ethane backbone with two amino groups. This compound has garnered attention for its potential applications in medicinal chemistry and biological research.

The molecular formula of this compound is C13_{13}H18_{18}N2_2·2HCl. The presence of the hydrochloride salt enhances its solubility and stability, which are critical for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active sites, influencing metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, thereby modulating physiological responses.
  • Cellular Pathway Influence : The compound can affect cellular pathways such as signal transduction and gene expression, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .
  • Neuropharmacological Effects : The compound may play a role in neurological disorders, serving as a building block for synthesizing pharmaceuticals targeting these conditions.
  • Enzyme Inhibition Studies : Interaction studies have demonstrated that diamines can selectively bind to various enzymes, potentially leading to therapeutic applications in enzyme-related diseases.

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural characteristics and biological activities:

Compound NameStructure CharacteristicsUnique Properties
(R)-1-(4-Methylphenyl)ethane-1,2-diamineEnantiomer of the target compoundDifferent biological activity profile
1,2-DiaminopropaneShorter carbon chainUsed in different synthetic pathways
BenzylamineContains a benzyl group instead of phenylExhibits distinct reactivity patterns

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